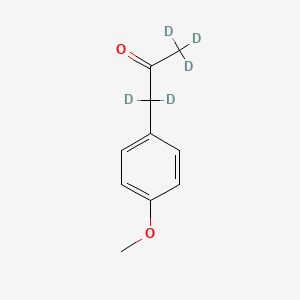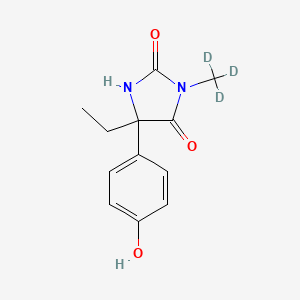![molecular formula C10H12O4 B562363 Methyl 3,4-Dimethoxy[7-13C]-benzoate CAS No. 1189921-34-3](/img/structure/B562363.png)
Methyl 3,4-Dimethoxy[7-13C]-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-Dimethoxy[7-13C]-benzoate: is a labeled organic compound used primarily in scientific research. The compound features a carbon-13 isotope at the 7th position, making it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of methoxy groups at the 3rd and 4th positions enhances its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3,4-Dimethoxy[7-13C]-benzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The carbon-13 isotope is introduced through the use of labeled methanol or benzoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,4-Dimethoxy[7-13C]-benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: 3,4-Dimethoxy-5-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-Dimethoxy[7-13C]-benzoate is extensively used in various fields of scientific research:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for quality control and process optimization.
Wirkmechanismus
The mechanism by which Methyl 3,4-Dimethoxy[7-13C]-benzoate exerts its effects is primarily through its interaction with molecular targets in NMR studies. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in elucidating the structure, dynamics, and reactivity of various molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4-Dimethoxybenzoate: Lacks the carbon-13 isotope, making it less useful for NMR studies.
3,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
3,4-Dimethoxybenzaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness: Methyl 3,4-Dimethoxy[7-13C]-benzoate is unique due to the presence of the carbon-13 isotope, which significantly enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for precise tracking and analysis of molecular interactions, making it invaluable in scientific research .
Eigenschaften
IUPAC Name |
methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-DETAZLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662100 |
Source


|
| Record name | Methyl 3,4-dimethoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189921-34-3 |
Source


|
| Record name | Methyl 3,4-dimethoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)








![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)


